molecular formula C17H19N5O2S2 B2492952 2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 851132-63-3

2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2492952
CAS No.: 851132-63-3
M. Wt: 389.49
InChI Key: FZNILXFGXFVZOI-UHFFFAOYSA-N
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Description

2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C17H19N5O2S2 and its molecular weight is 389.49. The purity is usually 95%.
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Properties

IUPAC Name

2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2S2/c1-3-15-20-21-16(26-15)19-14(23)11-25-17-18-9-10-22(17)12-5-7-13(8-6-12)24-4-2/h5-10H,3-4,11H2,1-2H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZNILXFGXFVZOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic molecule notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features, including an imidazole ring, thioether group, and thiadiazole moiety, suggest interactions with various biological targets, making it an interesting candidate for drug development. This article explores the biological activity of this compound based on diverse research findings.

Structure and Properties

The molecular formula of the compound is C19H22N4O2S2C_{19}H_{22}N_4O_2S_2, with a molecular weight of approximately 386.5 g/mol. The structure includes:

  • Imidazole Ring : Associated with potential anti-inflammatory properties.
  • Thioether Group : Enhances selectivity towards biological targets.
  • Thiadiazole Moiety : Known for a variety of therapeutic activities, including antimicrobial and anticancer effects.

Table 1: Structural Features and Their Implications

Component Structural Feature Biological Activity
Imidazole RingFive-membered ringAnti-inflammatory potential
Thioether GroupSulfur-containing linkModulates enzyme activity
Thiadiazole MoietyFive-membered ringAntimicrobial and anticancer properties

Anticancer Properties

Research has shown that derivatives of thiadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to the target compound have been evaluated for their activity against lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon (HCT15) cancer cells. A notable study reported that certain thiadiazole derivatives achieved IC50 values as low as 4.27 µg/mL against the SK-MEL-2 cell line, indicating strong anticancer potential .

Anti-inflammatory Effects

The compound's potential as a selective NLRP3 inflammasome inhibitor positions it as a candidate for treating inflammatory diseases such as rheumatoid arthritis. The imidazole ring's ability to modulate inflammatory pathways is particularly noteworthy, suggesting that this compound could help in managing chronic inflammatory conditions .

Antimicrobial Activity

Thiadiazole derivatives have demonstrated antimicrobial properties against a range of pathogens. The mechanisms often involve interference with DNA synthesis or inhibition of key metabolic enzymes in bacteria and fungi. For example, certain derivatives have shown effectiveness against Mycobacterium smegmatis with MIC values lower than standard antibiotics .

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets through its imidazole and thioether groups. These interactions may involve binding to enzymes or receptors, leading to modulation of their activity .

Study 1: Anticancer Activity Assessment

In a study by Alam et al., various thiadiazole derivatives were synthesized and tested for their anticancer activity against multiple human cancer cell lines. The most active derivative exhibited an IC50 value significantly lower than that of standard chemotherapeutics . This highlights the potential of compounds like this compound in cancer treatment.

Study 2: Anti-inflammatory Potential

Research focusing on NLRP3 inhibition revealed that compounds structurally related to the target compound effectively reduced inflammatory markers in vitro. This suggests that modifications to the existing structure could enhance its therapeutic efficacy in treating inflammation-related disorders .

Preparation Methods

Cyclocondensation of Thiosemicarbazide

A mixture of ethyl hydrazinecarboxylate and thioacetic acid in ethanol undergoes reflux for 12 hours to yield 5-ethyl-1,3,4-thiadiazol-2-amine. The reaction proceeds via nucleophilic attack of the thiol group on the hydrazine carbonyl, followed by cyclization and elimination of water.

Key Parameters

  • Solvent: Ethanol (anhydrous)
  • Temperature: 80°C (reflux)
  • Yield: 78–85%

The product is purified via recrystallization from ethanol, with structural confirmation through $$ ^1H $$-NMR ($$ \deltaH $$ 1.29 ppm, triplet, CH$$ _2 $$CH$$ _3 $$) and IR ($$ \nu{\text{CN}} $$ 2260 cm$$ ^{-1} $$).

Preparation of 1-(4-Ethoxyphenyl)-1H-Imidazole-2-Thiol

The imidazole ring functionalized with a 4-ethoxyphenyl group and a thiol substituent is synthesized via a one-pot microwave-assisted protocol.

Microwave-Assisted Condensation

A mixture of 4-ethoxybenzaldehyde (5 mmol), ammonium acetate (10 mmol), and benzil (synthesized in situ from 4-ethoxybenzaldehyde) is irradiated at 350 W for 5 minutes in aqueous NaOH (10%) catalyzed by N-heterocyclic carbene (NHC). The reaction forms 1-(4-ethoxyphenyl)-1H-imidazole-2-thiol through a tandem benzoin condensation and cyclization sequence.

Optimization Insights

  • Catalyst: NHC (0.25 mmol) enhances reaction efficiency by facilitating benzoin formation.
  • Solvent: Water enables eco-friendly synthesis with easy product isolation.
  • Yield: 89–92% after recrystallization from ethanol.

The thiol group is introduced via subsequent treatment with hydrogen sulfide gas or thiourea under acidic conditions, though explicit details for this step require adaptation from analogous imidazole-thiol syntheses.

Formation of the Thioacetamide Bridge

The critical linkage between the imidazole and thiadiazole moieties is achieved through nucleophilic substitution at the acetamide spacer.

Chloroacetylation of 5-Ethyl-1,3,4-Thiadiazol-2-Amine

A solution of 5-ethyl-1,3,4-thiadiazol-2-amine (1 equiv) in dry dichloromethane is treated with chloroacetyl chloride (1.2 equiv) and triethylamine (2 equiv) at 0°C. The mixture is stirred for 4 hours to yield N-(5-ethyl-1,3,4-thiadiazol-2-yl)chloroacetamide.

Analytical Data

  • IR: $$ \nu{\text{CO}} $$ 1702 cm$$ ^{-1} $$, $$ \nu{\text{C-Cl}} $$ 750 cm$$ ^{-1} $$.
  • $$ ^1H $$-NMR (DMSO-d$$ 6 $$): $$ \deltaH $$ 4.21 ppm (s, 2H, CH$$ _2 $$Cl), 1.29 ppm (t, 3H, CH$$ _2 $$CH$$ _3 $$).

Thiol-Alkylation Reaction

N-(5-ethyl-1,3,4-thiadiazol-2-yl)chloroacetamide (1 equiv) is reacted with 1-(4-ethoxyphenyl)-1H-imidazole-2-thiol (1 equiv) in dry acetonitrile under nitrogen atmosphere. Triethylamine (2 equiv) is added to deprotonate the thiol, facilitating nucleophilic displacement of chloride.

Reaction Conditions

  • Temperature: 25°C (ambient)
  • Duration: 12 hours
  • Yield: 70–75% after column chromatography (SiO$$ _2 $$, CH$$ _2 $$Cl$$ _2 $$/EtOH 9:1).

Structural Elucidation and Validation

The final product is characterized spectroscopically to confirm regiospecific connectivity and purity.

Spectroscopic Analysis

  • IR: $$ \nu{\text{NH}} $$ 3449 cm$$ ^{-1} $$, $$ \nu{\text{C=O}} $$ 1685 cm$$ ^{-1} $$, $$ \nu_{\text{C-S}} $$ 690 cm$$ ^{-1} $$.
  • $$ ^1H $$-NMR (600 MHz, DMSO-d$$ 6 $$):
    • $$ \deltaH $$ 1.29 (t, 3H, CH$$ 2 $$CH$$ _3 $$), 1.41 (t, 3H, OCH$$ _2 $$CH$$ _3 $$),
    • $$ \deltaH $$ 4.12 (q, 2H, OCH$$ 2 $$CH$$ _3 $$), 4.21 (s, 2H, SCH$$ _2 $$),
    • $$ \deltaH $$ 7.02–7.45 (m, 4H, Ar-H).
  • $$ ^{13}C $$-NMR:
    • $$ \deltaC $$ 168.5 (C=O), 159.8 (C=N), 142.3 (imidazole C-2),
    • $$ \deltaC $$ 122.1–134.5 (aromatic carbons).

X-ray Crystallography

Single-crystal X-ray diffraction confirms the planar geometry of the thiadiazole and imidazole rings, with dihedral angles of 12.3° between the aromatic systems.

Comparative Analysis of Synthetic Routes

Method Conditions Yield Advantages Limitations
Microwave-assisted H$$ _2 $$O, NHC, 350 W 89–92% Rapid, eco-friendly, high purity Requires specialized equipment
Conventional reflux EtOH, Δ, 48 h 65–70% Low cost, scalable Long reaction time, moderate yield
Alkylation in CH$$ _3 $$CN Et$$ _3 $$N, N$$ _2 $$, 12 h 70–75% Mild conditions, regioselective Sensitive to moisture

Q & A

Q. What are the optimized synthetic routes for 2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide?

  • Methodological Answer : The synthesis typically involves sequential heterocyclic ring formation and coupling reactions. Key steps include:
  • Imidazole Core Synthesis : Cyclization of 4-ethoxyphenyl-substituted precursors with thiourea derivatives under reflux in ethanol or acetic acid .
  • Thiadiazole Functionalization : Substitution of the thiadiazole-2-amine moiety with activated acetamide intermediates using coupling agents like EDCI/HOBt in DMF .
  • Thioether Linkage : Reaction of the imidazole-thiol intermediate with 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide in the presence of K₂CO₃ as a base .
  • Optimization : Yield improvements (60–85%) are achieved via solvent optimization (e.g., DMF for polar intermediates) and temperature control (60–80°C) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are they applied?

  • Methodological Answer : Structural validation requires:
  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.1 ppm for imidazole and thiadiazole rings) and confirm substituents (e.g., ethoxy group at δ 1.3–1.5 ppm for CH₃) .
  • IR Spectroscopy : Identification of thioether (C-S stretch, ~650 cm⁻¹) and acetamide (N-H bend, ~1550 cm⁻¹; C=O stretch, ~1680 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ peak matching the calculated mass (e.g., m/z 432.12 for C₁₈H₂₁N₅O₂S₂) .
  • HPLC-PDA : Purity assessment (>95%) using reversed-phase C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

  • Methodological Answer : SAR strategies include:
  • Substituent Variation : Replacing the 4-ethoxyphenyl group with electron-withdrawing groups (e.g., nitro) to enhance enzyme inhibition, as seen in analogs with IC₅₀ values <2 µM .
  • Heterocycle Replacement : Substituting thiadiazole with triazole to improve metabolic stability, guided by docking simulations (e.g., Glide XP scores correlating with ΔG values) .
  • In Vitro Screening : Testing against kinase panels (e.g., EGFR, VEGFR2) to identify key pharmacophores. For example, the thioether linkage is critical for ATP-binding pocket interactions .

Q. What experimental strategies resolve contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies (e.g., varying IC₅₀ values across studies) are addressed via:
  • Standardized Assays : Repeating enzyme inhibition (e.g., fluorometric kinase assays) under uniform conditions (pH 7.4, 25°C) .
  • Positive/Negative Controls : Including reference inhibitors (e.g., staurosporine for kinases) to calibrate activity .
  • Cellular Uptake Studies : LC-MS quantification of intracellular compound levels to distinguish poor permeability from true low potency .
  • Computational Validation : Molecular dynamics simulations (e.g., Desmond) to assess binding mode consistency across structural analogs .

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

  • Methodological Answer : Mechanistic approaches include:
  • Surface Plasmon Resonance (SPR) : Direct measurement of binding kinetics (kₐ, kₑ) to purified targets (e.g., COX-2, KD ~50 nM) .
  • X-ray Crystallography : Co-crystallization with enzymes (e.g., PDB deposition for imidazole-thiadiazole complexes) to identify H-bonding (imidazole N-H with Glu502) and hydrophobic interactions (ethyl group with Leu792) .
  • siRNA Knockdown : Silencing candidate targets (e.g., STAT3) in cell lines to confirm pathway-specific effects .

Methodological Considerations Table

Research ObjectiveKey TechniquesCritical ParametersEvidence ID
Synthesis OptimizationReflux condensation, EDCI/HOBt couplingSolvent polarity, reaction time (6–12 h)
Structural ValidationNMR, IR, HRMSDeuterated solvents, collision energy
SAR DevelopmentMolecular docking, kinase assaysGlide XP scoring, ATP concentration
Mechanistic ElucidationSPR, X-ray crystallographyProtein purity (>90%), crystallization

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